Carabron

Übersicht

Beschreibung

Carabrone is a naturally occurring sesquiterpene lactone that contains cyclopropane and sesquiterpene lactone moieties. It was first isolated from the fruits of Carpesium abrotanoides and is widely distributed in feverfew and other plant species . Carabrone has been demonstrated to exhibit cytotoxic, antibacterial, and antitumor activities .

Wissenschaftliche Forschungsanwendungen

Carabrone has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various bioactive compounds.

Biology: Studied for its cytotoxic effects on different cell lines.

Medicine: Investigated for its potential as an antifungal, antibacterial, and antitumor agent.

Industry: Utilized in the development of natural pesticides and fungicides.

Wirkmechanismus

Target of Action

Carabrone, a botanical bicyclic sesquiterpenic lactone, primarily targets the mitochondrial respiratory chain complex III . This complex plays a crucial role in the electron transport chain, which is essential for ATP production in cells .

Mode of Action

Carabrone interacts with its target by inducing oxidative stress and apoptosis in cells . It reduces the burst of reactive oxygen species (ROS) and mitochondrial membrane potential, as well as phosphatidylserine release . This interaction leads to significant changes in the cell, primarily affecting the cell’s energy production and survival .

Biochemical Pathways

Carabrone affects the mitochondrial respiratory chain, specifically the cytochrome bc1 complex . The inhibition of this complex disrupts the normal flow of electrons within the chain, leading to a decrease in ATP production . This disruption can lead to cell death, particularly in cells that are highly dependent on oxidative phosphorylation for energy .

Result of Action

Carabrone’s action results in the inhibition of cell growth and induction of cell death . By targeting the mitochondrial respiratory chain complex III, it disrupts energy production within the cell, leading to cell death . This makes Carabrone a potent agent against cells that are highly dependent on oxidative phosphorylation, such as cancer cells .

Biochemische Analyse

Biochemical Properties

Carabrone has a significant effect on mitochondrial respiratory chain complexes III, I + III and II + III in both a dose‐ and time‐dependent manner . The influence of carabrone on mitochondria in G. graminis mycelia was determined, and the activity of complexes I‐V, citrate synthase, and respiratory chain complexes I+III and II+III was evaluated .

Cellular Effects

Carabrone treatment influences the activity of mitochondrial respiratory chain complexes III, I+III, and II+III in G. graminis in a dose‐ and time‐dependent manner . A marked decrease (c. 50% compared to the control) in mitochondrial respiratory chain complex III activity was observed following treatment with carabrone .

Molecular Mechanism

The molecular mechanism of carabrone involves its interaction with mitochondrial respiratory chain complexes. It has been shown that mitochondrial respiratory chain complex III in G. graminis is highly sensitive to carabrone and is a potential target of this botanical fungicidal agent .

Temporal Effects in Laboratory Settings

The effects of carabrone on mitochondrial respiratory chain complexes change over time in a dose- and time-dependent manner

Dosage Effects in Animal Models

graminis were dose-dependent .

Metabolic Pathways

Carabrone interacts with the mitochondrial respiratory chain, specifically with complexes III, I+III, and II+III

Subcellular Localization

Carabrone’s effects on the mitochondrial respiratory chain suggest that it localizes to the mitochondria within cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carabrone can be synthesized through various chemical reactions. One common method involves the reaction of 2,4-dinitrophenyl hydrazine with carabrone in the presence of hydrogen chloride to form derivatives . Another method includes the reaction of benzhydrazide or semicarbazide with carabrone to yield different derivatives .

Industrial Production Methods: Industrial production of carabrone typically involves the extraction from natural sources such as Carpesium abrotanoides. The extraction process includes solvent extraction followed by purification steps to isolate the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: Carabrone undergoes various chemical reactions, including:

Oxidation: Carabrone can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone ring structure.

Substitution: Substitution reactions at the C-4 position can significantly affect the biological activity of carabrone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like benzhydrazide and semicarbazide are employed for substitution reactions.

Major Products: The major products formed from these reactions include various carabrone derivatives with enhanced antifungal and antibacterial activities .

Vergleich Mit ähnlichen Verbindungen

Carabrone is unique due to its specific structure and biological activities. Similar compounds include other sesquiterpene lactones such as:

Parthenolide: Known for its anti-inflammatory and anticancer properties.

Artemisinin: Widely used as an antimalarial agent.

Costunolide: Exhibits anticancer and anti-inflammatory activities.

Biologische Aktivität

Carabrone, a bicyclic monoterpene derived from various plant species, particularly Carpesium abrotanoides and Carpesium cernuum, has garnered attention for its diverse biological activities. This article delves into the compound's antifungal, antibacterial, and anticancer properties, supported by data tables and case studies.

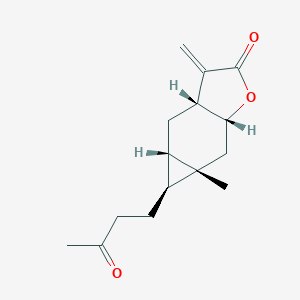

Chemical Structure and Properties

Carabrone is characterized by the molecular formula , featuring a bicyclic skeleton with a cyclopropane ring fused to a benzofuran ring. It contains functional groups such as a ketone and a methyl group, which are believed to contribute to its biological activity .

Antifungal Activity

Carabrone exhibits significant antifungal properties, particularly against plant pathogens. Research has shown that it effectively inhibits the growth of fungi such as Botrytis cinerea and Gaeumannomyces graminis.

In Vitro Antifungal Efficacy

The antifungal activity of carabrone and its derivatives has been quantified using IC50 values, which indicate the concentration needed to inhibit fungal growth by 50%. The following table summarizes the IC50 values for carabrone against various fungal strains:

| Fungal Strain | IC50 (µg/mL) |

|---|---|

| Botrytis cinerea | 1.27 - 27.33 |

| Gaeumannomyces graminis | 0.77 - 15.23 |

Studies indicate that carabrone's antifungal mechanism may involve disrupting mitochondrial function in fungi, particularly affecting respiratory chain complexes .

Antibacterial Activity

Carabrone also demonstrates antibacterial properties. It is reported to disrupt bacterial cell membranes, leading to cell death. The exact mechanisms remain under investigation but may involve interference with metabolic processes within bacterial cells .

Anticancer Activity

Recent studies highlight carabrone's potential as an anticancer agent, particularly against pancreatic cancer cells (SW1990). Research findings suggest that carabrone inhibits cell proliferation and migration through mechanisms involving ferroptosis and the Hippo signaling pathway.

Case Study: SW1990 Cells

In vitro experiments showed that carabrone significantly reduced colony formation in SW1990 pancreatic cancer cells:

- Colony Formation Rate : Carabrone treatment decreased the colony formation rate by approximately sevenfold compared to control groups.

- Mechanistic Insights : Proteomic analysis revealed alterations in proteins related to cell cycle regulation and apoptosis, indicating multiple pathways through which carabrone exerts its effects .

The biological activity of carabrone can be attributed to several mechanisms:

- Mitochondrial Disruption : Carabrone affects mitochondrial respiratory chain complexes, particularly complex III, leading to decreased ATP production in fungi .

- Cell Cycle Arrest : In cancer cells, carabrone induces cell cycle arrest and promotes ferroptosis, a form of regulated cell death associated with oxidative stress .

- Membrane Integrity Disruption : The compound's lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function in both bacterial and fungal cells.

Eigenschaften

IUPAC Name |

(3aR,4aS,5S,5aR,6aR)-5a-methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h10-13H,2,4-7H2,1,3H3/t10-,11+,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIQIKMGJVLKMA-NLRWUALESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938585 | |

| Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1748-81-8 | |

| Record name | 2H-Cyclopropa(f)benzofuran-2-one, octahydro-5a-methyl-3-methylene-5-(3-oxobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.